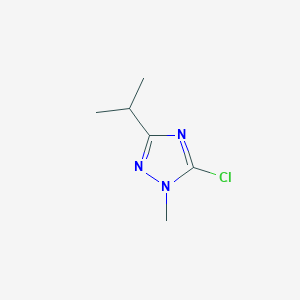
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Übersicht
Beschreibung
“2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” is a chemical compound that is part of the 1,2,4-triazole derivatives. These derivatives are known for their potential as anticancer agents . They have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde”, involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives are established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives are complex and require careful control of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” and its derivatives are determined by their molecular structure. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives : Compounds related to 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde have been used in the synthesis of various derivatives. For instance, derivatives of 1,2,4-Triazole and Benzotriazole esters show a range of biological applications due to their unique structures (Toumani, 2017).
Luminescent Materials : Compounds based on 1,2,4-triazoles have been investigated for their luminescence properties. A study detailed the synthesis of new Zn complexes based on 1,2,4-triazoles, which exhibited strong green-blue luminescence in solid state, indicating potential applications in optical materials and sensors (Gusev et al., 2011).
Hemiaminal Formation : Research on reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes has led to the formation of stable hemiaminals. This study provides insights into the factors influencing hemiaminal formation, which is significant in organic synthesis and pharmaceutical research (Barys et al., 2010).
Synthesis of Heterocycles : The creation of novel heterocyclic compounds has been a key application. A study showcased the synthesis of novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, which could have various industrial and pharmaceutical applications (Kariuki et al., 2022).
Biological Activities : Some derivatives of 1,2,4-triazole have been synthesized to investigate their biological activities. For instance, compounds created from 4,5-dihydro-1,2,4-triazole Schiff base derivatives have shown promising fungicidal activities (Sun et al., 2009).
Plant Growth Regulation : Derivatives containing 1H-1,2,4-triazole and thiazole rings have been synthesized and evaluated for plant-growth regulatory activities. These compounds exhibited promising results in the primary bioassays, suggesting potential in agricultural applications (Qin et al., 2010).
Crystal Structure Analysis : Several studies have been dedicated to understanding the crystal structures of compounds containing 1,2,4-triazole moiety. For example, the structure and absolute configuration of a compound with a 1,2,4-triazolyl moiety was investigated, contributing to the understanding of molecular conformations in solid-state chemistry (Peeters et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAXCWZTOPTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)


![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)



![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)





